N-Hydroxy-2-nitrobenzenesulfonamide

Overview

Description

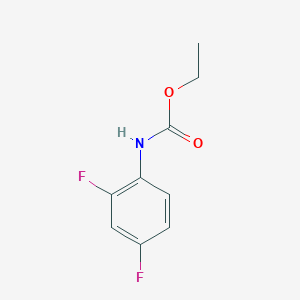

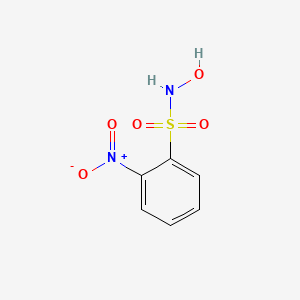

N-Hydroxy-2-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H6N2O5S . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

N-Hydroxy-2-nitrobenzenesulfonamide can be synthesized through various methods. One such method involves the use of 2-nitrobenzenesulfonyl (Nos) groups as protecting/activating agents for the selective alkylation of primary amines . 2-Nos amides are also useful intermediates for the synthesis of fused nitrogenous heterocycles .Molecular Structure Analysis

The molecular structure of N-Hydroxy-2-nitrobenzenesulfonamide is represented by the formula C6H6N2O5S . The molecular weight of this compound is 218.19 .Chemical Reactions Analysis

N-Hydroxy-2-nitrobenzenesulfonamide is involved in various chemical reactions. For instance, it can be used as an intramolecular arylation agent and for the synthesis of diverse heterocycles in the solid phase . It can also undergo transformation to N-(2-hydroxyethyl)-4-nitroaniline via a tandem Smiles rearrangement .Scientific Research Applications

Versatile Synthesis of Secondary Amines : Nitrobenzenesulfonamides, including 2- and 4-nitrobenzenesulfonamides, have been utilized to prepare secondary amines. These sulfonamides can be alkylated smoothly to give N-alkylated sulfonamides, which can then be converted into secondary amines via deprotection. This method has been shown to yield high-quality secondary amines (Fukuyama, Jow, & Cheung, 1995).

Potential as an HNO Donor : N-Hydroxy-2-nitrobenzenesulfonamide has been identified as an efficient donor of nitroxyl (HNO), which has significant biological activities, particularly in the cardiovascular system. Its high HNO-releasing activity makes it a potential tool for biological experiments (Aizawa et al., 2013).

Chemical Reactivity and Conformational Properties : Studies on Piloty's acid, of which N-Hydroxy-2-nitrobenzenesulfonamide is a derivative, have revealed insights into its conformational stability and chemical reactivity. Such understanding aids in the application of this compound in various chemical and biological contexts (Al‐Saadi, 2020).

Use in Solid-Phase Synthesis : Polymer-supported benzenesulfonamides, including 2/4-nitrobenzenesulfonamides, have been employed as key intermediates in solid-phase synthesis. These compounds facilitate the production of various chemical structures, highlighting their versatility in chemical synthesis (Fülöpová & Soural, 2015).

Conformational Analysis in Different Phases : Research on ortho-nitrobenzenesulfonamide, a related compound, in gas and crystalline phases provides insights into the influence of substituents on its conformational features. This has implications for understanding the behavior of N-Hydroxy-2-nitrobenzenesulfonamide in various states (Giricheva et al., 2011).

Application in Polymer Systems for Drug Delivery : The 2-nitrobenzenesulfonamide group, to which N-Hydroxy-2-nitrobenzenesulfonamide belongs, has been used as a chemical linker in siRNA–polymer conjugates. This application exploits its ability to respond to the redox potential difference across the cellular membrane, demonstrating its potential in targeted drug delivery systems (Huang et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-hydroxy-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c9-7-14(12,13)6-4-2-1-3-5(6)8(10)11/h1-4,7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRGZNIXJYUKQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635312 | |

| Record name | N-Hydroxy-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-2-nitrobenzenesulfonamide | |

CAS RN |

217463-52-0 | |

| Record name | N-Hydroxy-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.